6-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0774685
InChI:
InChI=1S/C18H16N4O3S/c1-23-13-6-4-5-11(7-13)16-19-20-18-22(16)21-17(26-18)12-8-14(24-2)10-15(9-12)25-3/h4-10H,1-3H3
SMILES:
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC(=C4)OC)OC
Molecular Formula:
C18H16N4O3S
Molecular Weight:
368.4 g/mol
6-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0774685
Molecular Formula: C18H16N4O3S
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4O3S |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 6-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C18H16N4O3S/c1-23-13-6-4-5-11(7-13)16-19-20-18-22(16)21-17(26-18)12-8-14(24-2)10-15(9-12)25-3/h4-10H,1-3H3 |
| Standard InChI Key | AHGNHKQUIQKJIG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC(=C4)OC)OC |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC(=C4)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator